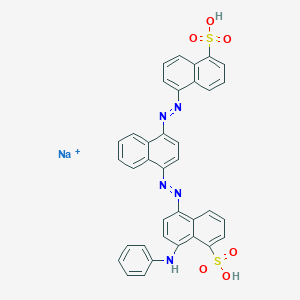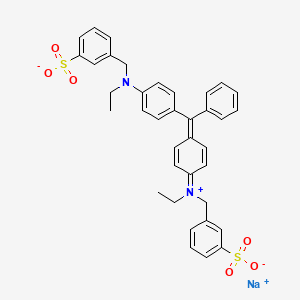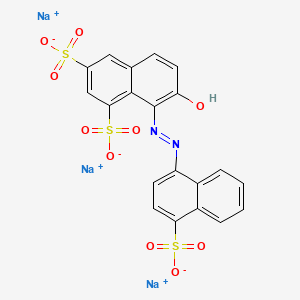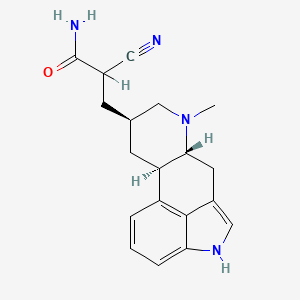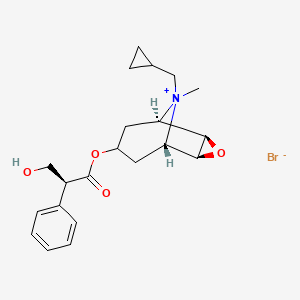
Cimetropium Bromide
Overview
Description
Alginor is a compound derived from the brown macroalga Laminaria hyperborea. This compound is primarily used in the production of kelp-based ingredients for pharmaceutical and nutraceutical applications . Alginor is known for its sustainable and scalable harvesting and biorefining methods, making it a valuable resource in various industries .
Mechanism of Action
Target of Action
Cimetropium Bromide, also known as Alginor, primarily targets the muscarinic receptors on the smooth muscles . These receptors play a crucial role in transmitting signals that cause muscle contractions .
Mode of Action
This compound exerts its action on the autonomic nervous system . It acts as a muscarinic antagonist , blocking the action of acetylcholine , a neurotransmitter responsible for transmitting signals that cause muscle contractions . This results in the relaxation of the smooth muscles .
Biochemical Pathways
Its antimuscarinic and antispasmodic activities suggest that it interferes with the cholinergic neurotransmission in the smooth muscles .
Result of Action
The primary result of this compound’s action is the relaxation of the smooth muscles of the stomach and intestines . This leads to relief from muscle spasms and cramps .
Biochemical Analysis
Biochemical Properties
Cimetropium Bromide is a potent antimuscarinic . Antimuscarinic drugs work by blocking the action of the neurotransmitter acetylcholine in the central and the peripheral nervous system. These drugs have effects on various systems of the body, including the nervous system, gastrointestinal system, eye, and other organs where smooth muscles are found .
Cellular Effects
This compound has been shown to be effective in relieving symptoms of patients with irritable bowel syndrome . It has been observed to decrease pain scores and reduce the number of abdominal pain episodes per day . It should be noted that some patients taking this compound have reported slight dry mouth .
Molecular Mechanism
It is known to be a potent antimuscarinic and an effective antispasmodic drug . It is also endowed with a direct myolitic action which partially accounts for its antispasmodic activity .
Temporal Effects in Laboratory Settings
In a study evaluating the efficacy of this compound in relieving symptoms of patients with irritable bowel syndrome over a three-month period, it was observed that pain score decreased by 40, 66, 85% in the this compound group, at the end of the first, second and third months respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Alginor involves the extraction of Laminaria hyperborea from the North Atlantic. The extraction process includes separation and mild, green chemistry processes that abolish the need for formaldehyde . This method ensures the production of clean, high-quality ingredients from a single raw material source .
Industrial Production Methods: Alginor’s industrial production methods focus on sustainable biorefining of kelp. The company has developed innovative, scalable, and green technologies for industrial-scale harvesting and biorefining of Laminaria hyperborea . These methods dramatically increase the utilization ratio of the harvested kelp biomass by avoiding pollution related to biomass ocean release and process chemicals .
Chemical Reactions Analysis
Types of Reactions: Alginor undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for transforming the raw material into valuable products.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to ensure the desired transformation of the raw material.
Major Products Formed: The major products formed from these reactions include high-quality kelp-based ingredients used in pharmaceutical and nutraceutical applications .
Scientific Research Applications
Alginor has a wide range of scientific research applications. In chemistry, it is used for the development of novel compounds and materials. In biology, it is used for studying the properties and functions of marine-derived compounds. In medicine, Alginor is used for developing pharmaceutical ingredients that meet current Good Manufacturing Practice (cGMP) standards . In industry, it is used for producing food-grade nutraceutical ingredients .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Alginor include other kelp-derived ingredients such as alginic acid and fucoidan. These compounds share similar properties and applications but differ in their specific chemical structures and mechanisms of action.
Uniqueness of Alginor: Alginor is unique due to its sustainable and scalable harvesting and biorefining methods. Unlike other kelp-derived compounds, Alginor’s production process avoids the use of formaldehyde and other aggressive chemicals, resulting in purer and more potent products . Additionally, Alginor’s focus on total downstream biomass utilization sets it apart from other similar compounds .
Properties
IUPAC Name |
[(1R,2R,4S,5S)-9-(cyclopropylmethyl)-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28NO4.BrH/c1-22(11-13-7-8-13)17-9-15(10-18(22)20-19(17)26-20)25-21(24)16(12-23)14-5-3-2-4-6-14;/h2-6,13,15-20,23H,7-12H2,1H3;1H/q+1;/p-1/t15?,16-,17-,18+,19-,20+,22?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDURTRGFUGAJHA-HNHWXVNLSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)CC5CC5.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)CC5CC5.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51598-60-8 | |
| Record name | Cimetropium bromide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051598608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Cyclopropylmethyl-7-(3-hydroxy-2-phenyl-propionyloxy)-9-methyl-3-oxa-9-azonia-tricyclo[3.3.1.02,4]nonane bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CIMETROPIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C7M5WE60Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Anthra[2,1,9-mna]benz[6,7]indazolo[2,3,4-fgh]acridine-5,10-dione](/img/structure/B1668953.png)
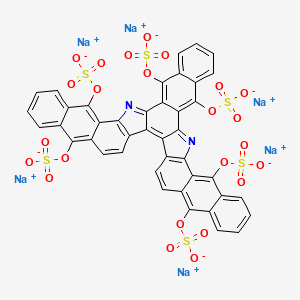
![Copper(4+),[[N,N',N'',N'''-[(29H,31H-phthalocyaninetetrayl-kN29,kN30,kN31,kN32)tetrakis[methylenethio[(dimethylamino)methylidyne]]]tetrakis[N-methylmethanaminiumato]](2-)]-, tetrachloride](/img/structure/B1668956.png)
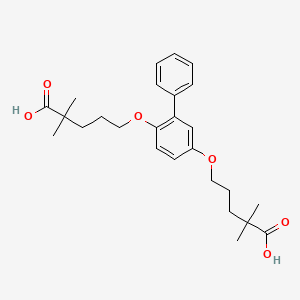
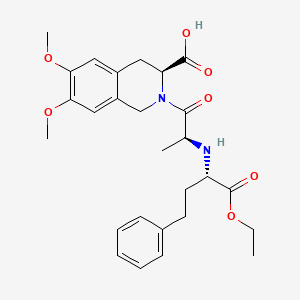

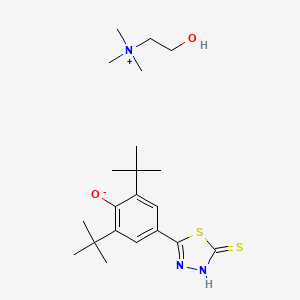
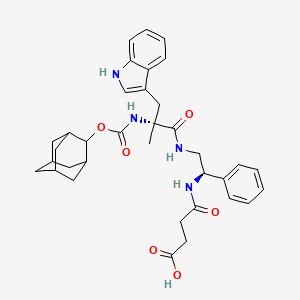
![(2S)-N-[(2S)-3-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]propanoyl]-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanamide](/img/structure/B1668968.png)
